molecular formula C17H11BrN6O3 B2388872 4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-bromophenyl)-1H-1,2,3-triazol-5-amine CAS No. 892763-72-3

4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-bromophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2388872
CAS No.: 892763-72-3
M. Wt: 427.218
InChI Key: FQUSDFMTKZUPBS-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, a 1H-1,2,3-triazol-5-amine group, and a 4-bromophenyl group. These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the aromatic rings (benzo[d][1,3]dioxol-5-yl and 4-bromophenyl) would likely contribute to the compound’s stability .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amine group could participate in acid-base reactions, and the bromophenyl group could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, it could interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research could focus on exploring the potential uses of this compound, such as its potential as a pharmaceutical drug or its use in chemical reactions .

Properties

IUPAC Name

5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-bromophenyl)triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN6O3/c18-10-2-4-11(5-3-10)24-15(19)14(21-23-24)17-20-16(22-27-17)9-1-6-12-13(7-9)26-8-25-12/h1-7H,8,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUSDFMTKZUPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=C(N(N=N4)C5=CC=C(C=C5)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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